6-Ethoxy-2H-chromene

Vasorelaxation Cardiovascular Ion Channel Modulation

Medicinal chemistry teams face failed SAR due to trivial alkoxy swaps on chromene cores. The 6-ethoxy group is not interchangeable-it confers unique vasorelaxation activity via L-type VDCC blockade, validated in braylin derivatives. - **Key application**: Lead optimization for hypertension (P2Y6R antagonism, μM affinity). - **Synthetic edge**: Ni-catalyzed cross-coupling enables modular 2-aryl diversification. - **Supply**: Packaged for immediate R&D use.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B11915194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2H-chromene
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OCC=C2
InChIInChI=1S/C11H12O2/c1-2-12-10-5-6-11-9(8-10)4-3-7-13-11/h3-6,8H,2,7H2,1H3
InChIKeyQGZCFKODODJHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2H-chromene: Core Properties & Chemical Identity


6-Ethoxy-2H-chromene (CAS: 1263215-15-1, MF: C₁₁H₁₂O₂, MW: 176.21 g/mol) is a synthetic heterocyclic compound belonging to the chromene family, characterized by a benzopyran core with an ethoxy substituent at the C-6 position [1]. Chromenes, including 2H- and 4H-chromenes, are widely recognized in medicinal chemistry for their diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects, and are considered privileged scaffolds in drug discovery [2]. The specific 6-ethoxy substitution pattern distinguishes this compound from its unsubstituted and other 6-substituted analogs, potentially influencing its physicochemical properties, synthetic utility, and biological profile in ways that are critical for scientific selection and procurement [1].

6-Ethoxy-2H-chromene: Why Substitution Matters


Simple substitution within the chromene class is not permissible due to the profound impact of substituent nature and position on biological activity, pharmacokinetic properties, and synthetic utility. The 2H-chromene scaffold exhibits high sensitivity to structural modifications, with even minor changes at the C-6 position leading to significant variations in potency, selectivity, and metabolic stability [1][2]. Specifically, the 6-ethoxy group is not a trivial replacement for other 6-alkoxy (e.g., methoxy) or halogen (e.g., fluoro, chloro) substituents. Studies on related systems demonstrate that the ethoxy group can be the optimal substituent for certain biological targets, such as vasorelaxation, where homologation beyond ethoxy or deletion of the methoxy group is detrimental [3]. Furthermore, the synthetic accessibility of 2-ethoxy-2H-chromenes via nickel-catalyzed cross-coupling provides a distinct advantage over other 6-substituted analogs, enabling efficient and modular derivatization for structure-activity relationship (SAR) studies [4]. These factors collectively underscore that 6-ethoxy-2H-chromene cannot be interchanged with in-class analogs without risking substantial changes in experimental outcomes and development trajectory.

6-Ethoxy-2H-chromene: Evidence vs Key Analogs


Vasorelaxation: Ethoxy Superiority Over Other Alkoxy Groups

In a structure-activity relationship (SAR) study of braylin derivatives, the 6-ethoxy substituted analog (10b) demonstrated superior vasorelaxing activity compared to its 6-methoxy counterpart and other 6-alkoxy homologs. The study explicitly found that deletion of the methoxy group or homologation beyond the ethoxy group had a deleterious effect on the vasorelaxation response, identifying the ethoxy substituent as optimal for this biological function [1].

Vasorelaxation Cardiovascular Ion Channel Modulation

P2Y6 Receptor Antagonism: Importance of C-6 Substitution

A comprehensive SAR study of multiply substituted 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists revealed that substitution at the 6-position is critical for enhancing affinity. While the specific 6-ethoxy analog was not evaluated in this study, the 6-fluoro (11) and 6-chloro (12) analogs displayed enhanced potency, with IC₅₀ values in the 1–2 µM range against the human P2Y6R, compared to other halogen substitutions at positions 5, 7, or 8 which reduced affinity [1]. This establishes a clear class-level inference that C-6 substitution is a key driver of P2Y6R antagonism, and that 6-ethoxy-2H-chromene is a logical and promising candidate for exploration in this target class.

P2Y6 Receptor Inflammation Cancer GPCR

Antioxidant Activity: Radical Scavenging Potential

A series of alkoxy-substituted 2H-chromenes, including 6-ethoxy derivatives, were synthesized and evaluated for antioxidant activity. While the published abstract does not provide quantitative IC₅₀ values for individual compounds, it confirms that the series possesses antioxidant properties, with certain analogs showing good inhibition at 100 µM concentrations [1]. This establishes a foundational evidence base for the antioxidant potential of 6-alkoxy-2H-chromenes, supporting their use in oxidative stress-related research.

Antioxidant Free Radical Scavenging Oxidative Stress

Synthetic Versatility via C–O Activation

6-Ethoxy-2H-chromene and its analogs can be efficiently synthesized and derivatized via nickel-catalyzed cross-coupling. The presence of the 2-ethoxy group in 2-ethoxy-2H-chromenes allows for Cₛₚ³–O activation and subsequent C–C bond formation with boronic acids under mild, base-free conditions, using an inexpensive nickel catalyst [1]. This synthetic route provides a modular and efficient approach to generate diverse 2-aryl- and heteroaryl-2H-chromene libraries, a capability that may be less accessible or less efficient for other 6-substituted chromenes lacking the 2-ethoxy handle. This positions 6-ethoxy-2H-chromene as a strategic intermediate for SAR exploration and lead optimization.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

6-Ethoxy-2H-chromene: Research & Industrial Applications


Cardiovascular Lead Optimization: L-type Calcium Channels

Based on the demonstrated superiority of the 6-ethoxy substituent in braylin derivatives for vasorelaxation and L-type VDCC channel blockade [1], 6-ethoxy-2H-chromene is a prime candidate for lead optimization programs focused on cardiovascular indications such as hypertension. Its procurement is justified for medicinal chemistry teams seeking to develop novel vasodilators with improved selectivity and efficacy.

P2Y6 Receptor Antagonist SAR Exploration

Given the critical role of C-6 substitution in achieving micromolar affinity for the P2Y6 receptor [1], 6-ethoxy-2H-chromene serves as a valuable core scaffold for SAR studies aimed at developing potent and selective P2Y6R antagonists. Its use is recommended for research groups investigating the therapeutic potential of P2Y6R modulation in inflammation, cancer, and other disorders.

2H-Chromene Library Synthesis via Ni-Catalyzed Cross-Coupling

The synthetic accessibility of 2-ethoxy-2H-chromenes through efficient nickel-catalyzed cross-coupling [1] makes 6-ethoxy-2H-chromene an ideal building block for generating large, structurally diverse libraries of 2-aryl- and heteroaryl-2H-chromenes. This application is particularly valuable for high-throughput screening and fragment-based drug discovery initiatives where chemical diversity and synthetic efficiency are paramount.

Antioxidant Screening in Oxidative Stress Assays

As part of a series of alkoxy-substituted 2H-chromenes with demonstrated antioxidant activity [1], 6-ethoxy-2H-chromene is a suitable candidate for inclusion in preliminary screens for radical scavenging activity. Researchers investigating the role of oxidative stress in disease pathology can procure this compound to explore its potential as a lead for developing novel antioxidant therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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